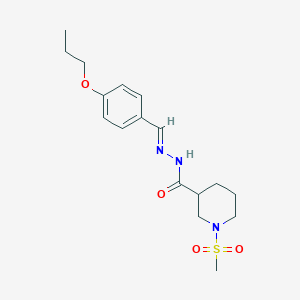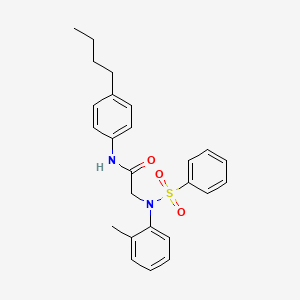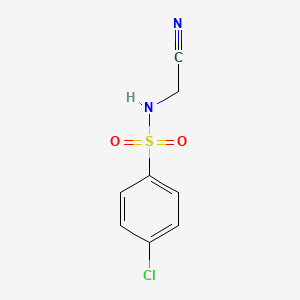
N,N'-1,3-propanediylbis(3-chlorobenzamide)
描述
N,N'-1,3-propanediylbis(3-chlorobenzamide), also known as PCMB, is a chemical compound that has been widely used in scientific research for several decades. PCMB is a potent inhibitor of thiol enzymes and is commonly used to study the mechanisms of action of these enzymes.
作用机制
N,N'-1,3-propanediylbis(3-chlorobenzamide) inhibits thiol enzymes by reacting with the thiol group in the active site of the enzyme. This reaction results in the formation of a covalent bond between N,N'-1,3-propanediylbis(3-chlorobenzamide) and the enzyme, which leads to the inhibition of the enzyme's activity. The inhibition of thiol enzymes by N,N'-1,3-propanediylbis(3-chlorobenzamide) has been extensively studied, and it has been shown to be a reversible and specific inhibitor of thiol enzymes.
Biochemical and Physiological Effects:
N,N'-1,3-propanediylbis(3-chlorobenzamide) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-1,3-propanediylbis(3-chlorobenzamide) inhibits the activity of several thiol enzymes, including glutathione S-transferase, thioredoxin reductase, and protein disulfide isomerase. In vivo studies have shown that N,N'-1,3-propanediylbis(3-chlorobenzamide) can modulate the activity of thiol enzymes in various tissues and organs, such as the liver, kidney, and brain.
实验室实验的优点和局限性
N,N'-1,3-propanediylbis(3-chlorobenzamide) has several advantages and limitations for lab experiments. One of the advantages of N,N'-1,3-propanediylbis(3-chlorobenzamide) is its specificity for thiol enzymes, which allows researchers to study the mechanisms of action of these enzymes in a more targeted manner. Another advantage of N,N'-1,3-propanediylbis(3-chlorobenzamide) is its reversible inhibition, which allows researchers to study the kinetics of enzyme inhibition. However, one of the limitations of N,N'-1,3-propanediylbis(3-chlorobenzamide) is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are several future directions for the study of N,N'-1,3-propanediylbis(3-chlorobenzamide). One direction is to further investigate the mechanisms of action of thiol enzymes and the role of N,N'-1,3-propanediylbis(3-chlorobenzamide) in modulating their activity. Another direction is to explore the potential therapeutic applications of N,N'-1,3-propanediylbis(3-chlorobenzamide) in the treatment of diseases that are associated with thiol enzyme dysregulation, such as cancer and neurodegenerative diseases. Additionally, the development of new N,N'-1,3-propanediylbis(3-chlorobenzamide) analogs with improved specificity and potency for thiol enzymes could lead to new insights into the role of thiol enzymes in biological processes.
Conclusion:
In conclusion, N,N'-1,3-propanediylbis(3-chlorobenzamide) is a potent inhibitor of thiol enzymes that has been widely used in scientific research for several decades. N,N'-1,3-propanediylbis(3-chlorobenzamide) inhibits thiol enzymes by reacting with the thiol group in the active site of the enzyme, which results in the formation of a covalent bond between N,N'-1,3-propanediylbis(3-chlorobenzamide) and the enzyme. N,N'-1,3-propanediylbis(3-chlorobenzamide) has several advantages and limitations for lab experiments, and there are several future directions for the study of N,N'-1,3-propanediylbis(3-chlorobenzamide).
科学研究应用
N,N'-1,3-propanediylbis(3-chlorobenzamide) is widely used in scientific research to study the mechanisms of action of thiol enzymes. Thiol enzymes are a class of enzymes that contain a reactive thiol group (–SH) in their active site. These enzymes play important roles in various biological processes, such as metabolism, detoxification, and signal transduction. N,N'-1,3-propanediylbis(3-chlorobenzamide) inhibits the activity of thiol enzymes by reacting with the thiol group, which results in the formation of a covalent bond between N,N'-1,3-propanediylbis(3-chlorobenzamide) and the enzyme.
属性
IUPAC Name |
3-chloro-N-[3-[(3-chlorobenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-6-1-4-12(10-14)16(22)20-8-3-9-21-17(23)13-5-2-7-15(19)11-13/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKXLKPKZWIHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-propane-1,3-diylbis(3-chlorobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4757016.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B4757024.png)
![2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B4757026.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4757032.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)



![7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4757101.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4757104.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4757114.png)